molecular formula C17H22N4O3 B2888560 Tert-butyl 4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carboxylate CAS No. 2097937-44-3

Tert-butyl 4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carboxylate

Cat. No.: B2888560
CAS No.: 2097937-44-3
M. Wt: 330.388
InChI Key: TVOKOIVXOADSFM-UHFFFAOYSA-N
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Description

"Tert-butyl 4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carboxylate" (hereafter referred to as Compound A) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core linked via a carbonyl group to a tert-butyl carbamate-protected piperazine ring.

Properties

IUPAC Name

tert-butyl 4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)15(22)13-12-18-21-7-5-4-6-14(13)21/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOKOIVXOADSFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carboxylate typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyridine core This can be achieved through the cyclization of appropriate precursors such as pyridine derivatives and hydrazines under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.

  • Reduction: Reduction reactions can be performed on the pyrazolo[1,5-a]pyridine core to yield different reduced forms.

  • Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation: Pyridine-N-oxide derivatives.

  • Reduction: Reduced pyrazolo[1,5-a]pyridine derivatives.

  • Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Chemistry: This compound serves as a versatile intermediate in organic synthesis, allowing the creation of a wide range of derivatives with potential biological activity.

Biology: The pyrazolo[1,5-a]pyridine core is known for its biological activity, and derivatives of this compound have been studied for their potential as enzyme inhibitors, receptor ligands, and modulators of various biological pathways.

Medicine: Research has shown that derivatives of Tert-butyl 4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carboxylate exhibit promising pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities.

Industry: The compound's structural complexity and reactivity make it valuable in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which Tert-butyl 4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carboxylate exerts its effects depends on its specific derivatives and the biological targets they interact with. Generally, these compounds may act as enzyme inhibitors, receptor agonists or antagonists, or modulators of signaling pathways. The molecular targets and pathways involved would vary based on the specific biological context and the derivatives being studied.

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Pyrazolo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyrimidine (Compound B) : Replacing the pyridine ring with pyrimidine introduces an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity. This modification in Compound B improved solubility (82% yield) compared to Compound A, attributed to the 3,4-dimethoxyphenyl group .
  • Pyrimidine (Compound D): The absence of fused rings reduces steric bulk, lowering molecular weight (264.33 vs.

Functional Group Variations

  • Methoxycarbonyl (Compound C) : The methyl ester at the pyrazole C4 position enhances metabolic stability by resisting hydrolysis, a common issue with tert-butyl carbamates .
  • Isopropyl Ester (Compound E) : The ester group in Compound E may improve bioavailability through controlled hydrolysis in vivo, a feature leveraged in its AAK1 inhibitory activity .

Extended Conjugation Systems (Compound F)

However, this also increases hydrophobicity, as evidenced by its decomposition at 140°C .

Common Strategies

  • Amide Coupling : Compound A and analogs (e.g., Compound B) are synthesized via HBTU-mediated coupling of tert-butyl piperazine-1-carboxylate with activated carbonyl intermediates .
  • Reductive Amination : Used in Compound F to introduce the piperazine-carboxylate group under mild conditions (room temperature, 58% yield) .
  • Sulfonylation/Nucleophilic Substitution : describes sulfonamide formation using p-nitrobenzenesulfonyl chloride, a strategy applicable to diversify the piperazine moiety .

Purification Techniques

Most compounds employ medium-pressure liquid chromatography (MPLC) with methanol/DCM gradients (e.g., 2–5% MeOH for Compound B) .

Biological Activity

Tert-butyl 4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including its mechanism of action, efficacy against various pathogens, and its role in drug discovery.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H23N5O2
  • Molecular Weight : 329.404 g/mol
  • IUPAC Name : N-tert-butyl-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide

This compound features a piperazine ring with a pyrazolo[1,5-a]pyridine moiety, which is known for its diverse pharmacological properties.

Antimycobacterial Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyridine derivatives as anti-tubercular agents. A series of compounds derived from this scaffold exhibited promising in vitro activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentration (MIC) values in the nanomolar range. For example, one derivative showed an MIC of 0.006 μg/mL against the susceptible H37Rv strain and demonstrated efficacy against multidrug-resistant strains as well .

Key Findings:

  • Efficacy : Significant reduction in mycobacterial burden in infected mouse models.
  • Safety Profile : Low cytotoxicity was observed, indicating a favorable therapeutic window.

Protein Kinase Inhibition

This compound has also been investigated for its role as a selective inhibitor of receptor tyrosine kinases (RTKs), particularly AXL and c-MET kinases. These kinases are implicated in various diseases, including cancer and inflammatory conditions. The inhibition of these pathways can lead to therapeutic benefits in treating malignancies characterized by aberrant kinase activity .

Mechanism of Action:

  • Inhibition of Kinase Activity : By selectively inhibiting AXL and c-MET, the compound may disrupt signaling pathways that promote tumor growth and metastasis.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

  • Study on Antitubercular Activity :
    • A study synthesized multiple derivatives, including this compound. The results indicated that these compounds could significantly reduce bacterial load in infected models while maintaining low toxicity .
  • Inhibition of Kinase Pathways :
    • Research demonstrated that derivatives from the pyrazolo[1,5-a]pyridine class effectively inhibited AXL and c-MET kinases in vitro. This inhibition correlated with reduced cell proliferation in cancer cell lines .

Data Table

Compound NameBiological ActivityMIC (μg/mL)Remarks
Compound 5kAnti-tubercular0.006Effective against Mtb strains
Tert-butyl 4-{pyrazolo[1,5-a]...Kinase Inhibition (AXL/c-MET)N/ASelective inhibition

Q & A

Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Lipophilicity Measurement : Determine logP values (shake-flask method) to quantify hydrophobicity contributed by the tert-butyl group.
  • Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption. Compare analogs lacking the tert-butyl group to isolate its effect .

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